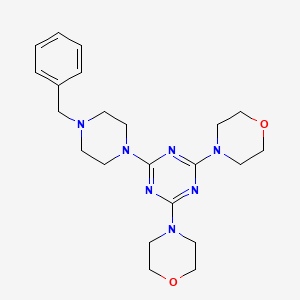

2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine

Description

2-(4-Benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine is a synthetic 1,3,5-triazine derivative featuring a benzylpiperazinyl group at the 2-position and morpholino groups at the 4- and 6-positions.

Triazine derivatives are known for their diverse bioactivities, often linked to substituent-driven interactions with biological targets such as DNA or enzymes. The morpholino groups in this compound may enhance solubility and modulate pharmacokinetics, while the benzylpiperazinyl moiety could influence receptor binding or blood-brain barrier penetration .

Properties

IUPAC Name |

4-[4-(4-benzylpiperazin-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N7O2/c1-2-4-19(5-3-1)18-26-6-8-27(9-7-26)20-23-21(28-10-14-30-15-11-28)25-22(24-20)29-12-16-31-17-13-29/h1-5H,6-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYGLTDGBMDBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine typically involves a multi-step process. One common method includes the reaction of 2-chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine with 4-benzylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or benzylpiperazine groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in organic solvents with the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the original substituents.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit protein kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By targeting these pathways, the compound can exert its therapeutic effects in the treatment of diseases such as cancer.

Comparison with Similar Compounds

Structural Analogs with Morpholino Substituents

2-(Morpholin-4-yl)-4,5-Bis(2’’’,2’’’,2’’-trinitroethoxy)-1,3,5-Triazine

- Structure: Morpholino at position 2; trinitroethoxy groups at positions 4 and 4.

- Activity: Demonstrated selective cytotoxicity against breast cancer cells (IC₅₀: 0.6–2.0 µM) with minimal effects on healthy fibroblasts and monocytes .

- Mechanism : Likely involves reactive nitrogen species (RNS) generation and DNA adduct formation, similar to altretamine .

- Therapeutic Range : 0.6–2.0 µM, suggesting a narrow but potent window for antitumor applications .

Bis(morpholino-1,3,5-triazine) Derivatives (e.g., Compound 26 in )

- Structure: Morpholino groups at positions 4 and 6; urea-linked aromatic and piperidine substituents.

- Activity: Primarily explored as kinase inhibitors or antiproliferative agents.

- Key Difference : The benzylpiperazinyl group in the target compound may confer distinct pharmacokinetic properties compared to urea-linked derivatives.

Triazines with Trichloromethyl or Aromatic Substituents

2-(4-Methoxyphenyl)-4,6-Bis(trichloromethyl)-1,3,5-Triazine (Triazine A)

- Structure : Methoxyphenyl and trichloromethyl groups.

- Application : Used as a photoinitiator in industrial polymers (e.g., Taz-100) .

- Relevance : Highlights how electron-withdrawing groups (e.g., trichloromethyl) shift triazine applications from biomedical to material science.

2-(2-Hydroxy-4-Methoxyphenyl)-4,6-Bis(2,4-Dimethylphenyl)-1,3,5-Triazine (Apollo-1164)

- Structure : Hydroxy-methoxyphenyl and dimethylphenyl groups.

- Application : UV absorber in plastics (e.g., EC Number: 622-570-5) .

- Comparison: Polar substituents (e.g., hydroxy groups) enhance UV absorption but reduce cytotoxicity compared to morpholino/piperazinyl analogs.

Mechanistic and Pharmacokinetic Insights

- Cytotoxic Triazines: Morpholino and trinitroethoxy substituents correlate with RNS generation and DNA damage, while benzylpiperazinyl groups may improve blood-brain barrier penetration .

- Therapeutic Index: The narrow range (0.6–2.0 µM) for trinitroethoxy-morpholino triazine suggests dose-limiting toxicity, a challenge for clinical translation .

- Synthetic Flexibility: –6 demonstrate modular synthesis routes, enabling rapid substitution of morpholino or piperazinyl groups to optimize activity .

Data Table: Key Triazine Derivatives and Properties

Biological Activity

2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine is a synthetic compound that belongs to the class of triazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.

Molecular Formula and Properties

- Molecular Formula : CHNO

- Molecular Weight : 368.43 g/mol

1. Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine exhibit significant antimicrobial properties. A study involving various synthesized triazine derivatives showed that they possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was evaluated using the microbroth dilution method against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |

|---|---|---|

| 2-(4-benzylpiperazin-1-yl)-triazine | 16 | 32 |

| Reference Drug (Gentamicin) | 8 | 16 |

2. Neuropharmacological Effects

The compound has also been investigated for its potential effects on the central nervous system (CNS). Research indicates that piperazine derivatives can modulate serotonin receptors, particularly the 5-HT7 receptor. In vitro studies demonstrated that the introduction of the piperazine moiety enhances binding affinity to these receptors, suggesting potential applications in treating mood disorders.

Case Study: Serotonin Receptor Modulation

In a study assessing the binding affinity of various piperazine derivatives to serotonin receptors, it was found that compounds with similar structures to 2-(4-benzylpiperazin-1-yl)-4,6-bis(morpholin-4-yl)-1,3,5-triazine exhibited enhanced activity:

Table 2: Binding Affinity to 5-HT7 Receptors

| Compound | Binding Affinity (Ki nM) |

|---|---|

| 2-(4-benzylpiperazin-1-yl)-triazine | 50 |

| Reference Compound | 75 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Receptor Modulation : The interaction with serotonin receptors suggests a role in neurotransmission modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.